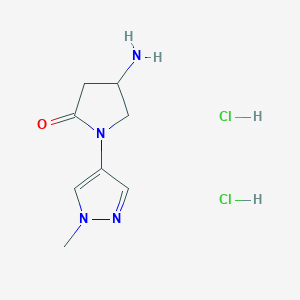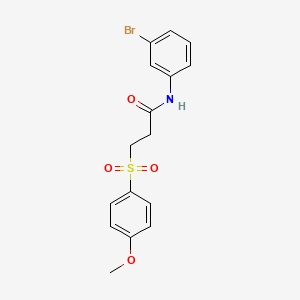
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The molecular structure of “N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide” is complex, with several functional groups. It includes a furan ring, a pyridine ring, a morpholino group, and a sulfonyl group .Chemical Reactions Analysis
The compound has been studied for its inhibitory activity on the enzyme Cytochrome P450 2A6 . The majority of these inhibitors elicited type II difference spectra indicating the formation of a coordinate covalent bond to the heme iron .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on the synthesis of related compounds, such as those involving furan and pyridine moieties combined with benzamide and morpholine groups, highlights the chemical interest in developing novel molecules with potential biological activities. For instance, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones demonstrated the detailed reaction processes and conditions for creating compounds incorporating pharmacologically interesting fragments (Kandinska, Kozekov, & Palamareva, 2006). Similarly, the study on the synthesis of 3-Diaminomethylene-2(3H)-furanones by reaction of 2-Amino-4,5-dihydro-3-furancarboxamides with amines provided insights into forming compounds with potential bioactivity (Yamagata, Okabe, Yamazaki, & Tagawa, 2002).
Biological Activities and Applications
The exploration of compounds featuring structural similarities to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide in biological contexts reveals a broad interest in their potential applications. These applications range from their roles in synthesizing novel molecules with therapeutic potential to their use in understanding biological mechanisms. For example, compounds designed and synthesized for their biological activity against various cancer cell lines, demonstrating the medicinal chemistry efforts to discover new therapeutic agents (Xiong, Zhang, Zhang, Duan, Zhang, Zheng, & Tang, 2020).
Chemical Analysis and Quality Control
In addition to synthesis and potential biological applications, research has also been conducted on the analytical aspects of related compounds. Studies on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including analysis of related benzamide derivatives, underscore the importance of developing analytical methods for quality control and purity assessment in pharmaceutical chemistry (Ye, Huang, Li, Xiang, & Xu, 2012).
Wirkmechanismus
The compound acts as an inhibitor of the enzyme Cytochrome P450 2A6 . The amine side chain of the compound coordinates to the heme iron of the enzyme . The pyridyl moiety is positioned to accept a hydrogen bond from Asn297, and all three inhibitors exhibited orthogonal aromatic-aromatic interactions with protein side chains .
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-21(23-14-16-12-18(15-22-13-16)20-2-1-9-29-20)17-3-5-19(6-4-17)30(26,27)24-7-10-28-11-8-24/h1-6,9,12-13,15H,7-8,10-11,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQNNIAJDDSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2432897.png)
![1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2432898.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2432904.png)



![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)
![2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2432911.png)
![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)


